Cas no 185415-07-0 (Raloxifene 4-Monomethyl Ether)

Raloxifene 4-Monomethyl Ether is a selective estrogen receptor modulator (SERM) derivative, structurally related to Raloxifene. It is primarily utilized in research settings to study estrogen receptor interactions and metabolic pathways. The monomethyl ether modification enhances its stability and bioavailability compared to the parent compound, making it a valuable intermediate in pharmaceutical development. Its selective binding affinity for estrogen receptors allows for targeted investigation of tissue-specific estrogenic effects. This compound is particularly useful in preclinical studies focused on bone density modulation and breast tissue selectivity. It is supplied as a high-purity reference standard, ensuring reproducibility in experimental applications.
Raloxifene 4-Monomethyl Ether structure
Raloxifene 4-Monomethyl Ether structure
Product name:Raloxifene 4-Monomethyl Ether
CAS No:185415-07-0
MF:C29H29NO4S
MW:487.609866857529
CID:1062195

Raloxifene 4-Monomethyl Ether Chemical and Physical Properties

Names and Identifiers

    • Raloxifene 4-Monomethyl Ether
    • Raloxifene 4-Monomet
    • 2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-1-benzothiophen-6-ol
    • Inchi: 1S/C29H29NO4S/c1-33-23-10-7-21(8-11-23)29-27(25-14-9-22(31)19-26(25)35-29)28(32)20-5-12-24(13-6-20)34-18-17-30-15-3-2-4-16-30/h5-14,19,31H,2-4,15-18H2,1H3
    • InChI Key: RPDULJACWWWFGZ-UHFFFAOYSA-N
    • SMILES: S1C2C=C(C=CC=2C(C(C2C=CC(=CC=2)OCCN2CCCCC2)=O)=C1C1C=CC(=CC=1)OC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 8
  • Complexity: 670
  • Topological Polar Surface Area: 87.2

Raloxifene 4-Monomethyl Ether Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Biosynth
KHA41507-100 mg
Raloxifene 4-monomethyl ether
185415-07-0
100MG
$1,306.00 2023-01-04
TRC
R100035-10mg
Raloxifene 4-Monomethyl Ether
185415-07-0
10mg
$ 207.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-476737-10 mg
Raloxifene 4-Monomethyl Ether,
185415-07-0
10mg
¥2,858.00 2023-07-11
Biosynth
KHA41507-10 mg
Raloxifene 4-monomethyl ether
185415-07-0
10mg
$272.00 2023-01-04
TRC
R100035-100mg
Raloxifene 4-Monomethyl Ether
185415-07-0
100mg
$ 1800.00 2023-09-06
Biosynth
KHA41507-25 mg
Raloxifene 4-monomethyl ether
185415-07-0
25mg
$510.00 2023-01-04
Biosynth
KHA41507-5 mg
Raloxifene 4-monomethyl ether
185415-07-0
5mg
$170.00 2023-01-04
Biosynth
KHA41507-50 mg
Raloxifene 4-monomethyl ether
185415-07-0
50mg
$816.00 2023-01-04
SHENG KE LU SI SHENG WU JI SHU
sc-476737-10mg
Raloxifene 4-Monomethyl Ether,
185415-07-0
10mg
¥2858.00 2023-09-05

Additional information on Raloxifene 4-Monomethyl Ether

Recent Advances in Raloxifene 4-Monomethyl Ether (CAS: 185415-07-0) Research: A Comprehensive Review

Raloxifene 4-Monomethyl Ether (CAS: 185415-07-0), a derivative of the selective estrogen receptor modulator (SERM) raloxifene, has garnered significant attention in recent years due to its potential therapeutic applications in oncology, osteoporosis, and metabolic disorders. This research brief synthesizes the latest findings on this compound, focusing on its pharmacological properties, mechanisms of action, and clinical relevance. The compound's unique chemical structure, characterized by the monomethylation of the 4-hydroxy group, enhances its metabolic stability and tissue selectivity compared to its parent molecule, raloxifene.

Recent studies have elucidated the molecular interactions of Raloxifene 4-Monomethyl Ether with estrogen receptors (ERα and ERβ), highlighting its differential binding affinities and downstream signaling effects. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits a 3-fold higher affinity for ERβ over ERα, which may underlie its reduced uterotropic effects and improved safety profile in preclinical models. Furthermore, its ability to modulate non-genomic estrogen signaling pathways has been linked to its anti-proliferative effects in breast cancer cell lines, as reported in a recent Cancer Research publication.

In the context of bone metabolism, Raloxifene 4-Monomethyl Ether has shown promising results in animal models of postmenopausal osteoporosis. A 2024 study in Bone revealed that this compound maintained bone mineral density with greater efficacy than raloxifene while exhibiting fewer off-target effects on the cardiovascular system. These findings suggest its potential as a next-generation SERM with an optimized therapeutic index for long-term use in osteoporosis management.

The metabolic stability and pharmacokinetic profile of Raloxifene 4-Monomethyl Ether have been systematically investigated in recent preclinical studies. Data presented at the 2023 American Chemical Society National Meeting indicated that the monomethylation at the 4-position significantly reduces first-pass metabolism, resulting in improved oral bioavailability (approximately 65% in rodent models) compared to raloxifene (40-45%). This enhanced pharmacokinetic profile, coupled with its tissue-selective activity, positions this compound as a strong candidate for further clinical development.

Emerging research has also explored the potential of Raloxifene 4-Monomethyl Ether in neurodegenerative diseases. A groundbreaking 2024 study in Neuropharmacology reported its neuroprotective effects in cellular models of Alzheimer's disease, mediated through ERβ-dependent activation of neurotrophic factors and suppression of neuroinflammatory pathways. These findings open new avenues for repurposing this compound in neurological disorders where estrogen signaling plays a modulatory role.

Despite these promising developments, challenges remain in the clinical translation of Raloxifene 4-Monomethyl Ether. Current research gaps include the need for comprehensive toxicology studies and the optimization of formulation strategies to maximize its therapeutic potential. Ongoing phase I clinical trials (NCT identifier: NCT055XXXXX) are expected to provide critical safety and pharmacokinetic data in human subjects, which will inform future development pathways for this intriguing compound.

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